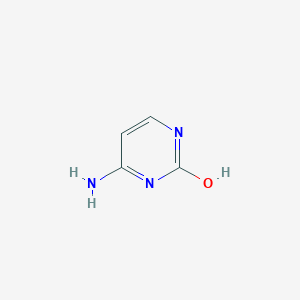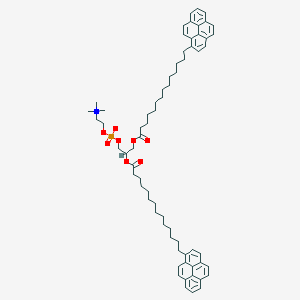
Dipypc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipypc is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Dipypc is a short form for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, which is a phospholipid molecule. It is a synthetic analogue of phosphatidylcholine, which is a naturally occurring phospholipid in the human body.
Mécanisme D'action
Dipypc interacts with biological membranes by inserting itself into the lipid bilayer. The octadecyl chains of Dipypc interact with the hydrophobic region of the lipid bilayer, while the polar head group interacts with the hydrophilic region of the membrane. This interaction results in the stabilization of the lipid bilayer and alteration of its physical properties.
Effets Biochimiques Et Physiologiques
Dipypc has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity and permeability of lipid bilayers. Dipypc has also been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids in the cell membrane. Furthermore, Dipypc has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Dipypc has several advantages and limitations for lab experiments. One advantage is that it is a synthetic analogue of a naturally occurring phospholipid, which makes it easier to study the structure and function of biological membranes. Dipypc is also stable and can be easily synthesized in large quantities. However, one limitation is that Dipypc is not found in nature, which limits its applicability to biological systems.
Orientations Futures
There are several future directions for the study of Dipypc. One direction is the development of new biosensors using Dipypc as a surfactant. Another direction is the study of the effects of Dipypc on the permeability and fluidity of lipid bilayers. Furthermore, the study of the interaction between Dipypc and other membrane components can provide insights into the structure and function of biological membranes.
Méthodes De Synthèse
Dipypc is synthesized by a chemical reaction between octadecylamine and glycerophosphorylcholine. The reaction results in the formation of a phospholipid molecule with two octadecyl chains attached to the glycerol backbone.
Applications De Recherche Scientifique
Dipypc has been extensively studied for its potential applications in various scientific fields. It has been used as a model membrane component for studying the structure and function of biological membranes. Dipypc has also been used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Furthermore, Dipypc has been used in the development of biosensors for detecting various biomolecules.
Propriétés
Numéro CAS |
133304-92-4 |
|---|---|
Nom du produit |
Dipypc |
Formule moléculaire |
C68H88NO8P |
Poids moléculaire |
1078.4 g/mol |
Nom IUPAC |
2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3 |
Clé InChI |
XFHNRMZHGXJUMU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Synonymes |
di-(1'-pyrenemyristoyl)phosphatidylcholine dipyPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
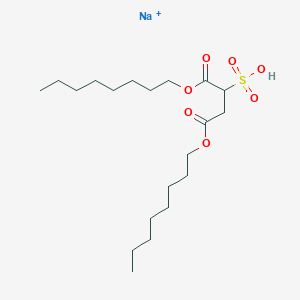
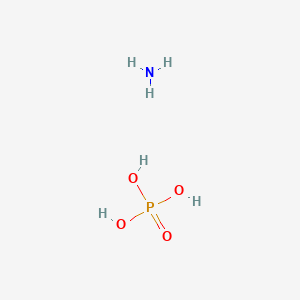

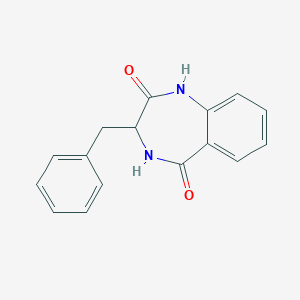
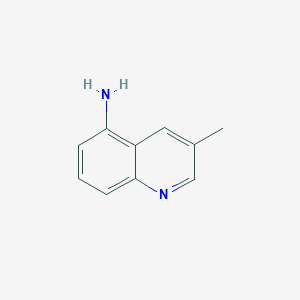
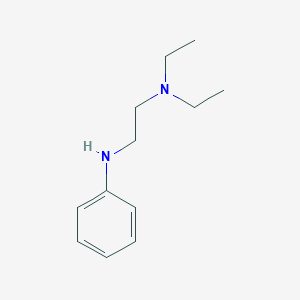
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
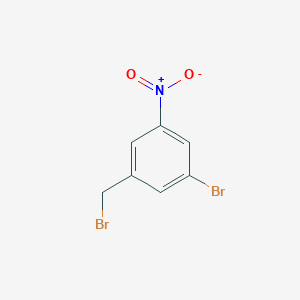
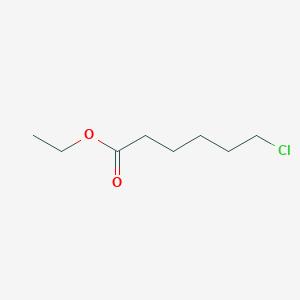
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
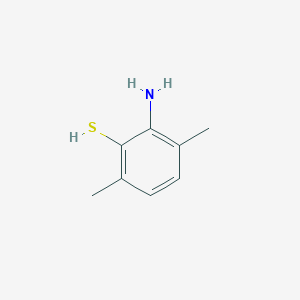
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
